5-Hydroxy-4-azaindole-3-carbaldehyde
CAS No.: 1027068-77-4
Cat. No.: VC2352366
Molecular Formula: C8H6N2O2
Molecular Weight: 162.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1027068-77-4 |
|---|---|
| Molecular Formula | C8H6N2O2 |
| Molecular Weight | 162.15 g/mol |
| IUPAC Name | 5-oxo-1,4-dihydropyrrolo[3,2-b]pyridine-3-carbaldehyde |
| Standard InChI | InChI=1S/C8H6N2O2/c11-4-5-3-9-6-1-2-7(12)10-8(5)6/h1-4,9H,(H,10,12) |
| Standard InChI Key | AXNMCDFZDRNVMZ-UHFFFAOYSA-N |
| SMILES | C1=CC(=O)NC2=C1NC=C2C=O |
| Canonical SMILES | C1=CC(=O)NC2=C1NC=C2C=O |
Introduction
Chemical Properties and Structure
Basic Identification and Properties
5-Hydroxy-4-azaindole-3-carbaldehyde, registered under CAS number 1027068-77-4, is a heterocyclic compound with significant research interest. The compound features a nitrogen-containing bicyclic structure with an aldehyde group at the 3-position and a hydroxyl group at the 5-position. These functional groups contribute to its potential biological activity and synthetic utility in pharmaceutical research.
The compound has several synonyms recognized in chemical databases and literature, including 5-Hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde and 5-oxo-1,4-dihydropyrrolo[3,2-b]pyridine-3-carbaldehyde, which reflect different naming conventions based on its structural characteristics .
Physicochemical Characteristics
The following table summarizes the key physicochemical properties of 5-Hydroxy-4-azaindole-3-carbaldehyde:
| Property | Value |
|---|---|
| Molecular Formula | C8H6N2O2 |
| Molecular Weight | 162.15 g/mol |
| CAS Registry Number | 1027068-77-4 |
| IUPAC Name | 5-oxo-1,4-dihydropyrrolo[3,2-b]pyridine-3-carbaldehyde |
| Standard Purity | ≥97% |
| Product Family | Heterocyclic Building Blocks |
These physical and chemical properties are essential considerations for researchers working with this compound in medicinal chemistry and drug discovery contexts .
Structural Characteristics
The structure of 5-Hydroxy-4-azaindole-3-carbaldehyde consists of a fused bicyclic system incorporating pyrrole and pyridine rings. This azaindole scaffold features a nitrogen atom in the pyridine ring (at the 4-position relative to the indole numbering system), differentiating it from the traditional indole structure. The compound contains two key functional groups: a carbonyl (aldehyde) at the 3-position and a hydroxyl group at the 5-position.
The three-dimensional conformation of this molecule plays a crucial role in its biological activity, particularly in how it interacts with target enzymes or receptors. The presence of both hydrogen bond donors and acceptors in its structure contributes to its potential for forming specific interactions with biological targets.
Synthesis Methods
Synthetic Challenges
The synthesis of 5-Hydroxy-4-azaindole-3-carbaldehyde presents several challenges that researchers must overcome to obtain the pure compound with high yields. The main difficulties include:
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Regioselectivity during the formation of the azaindole core
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Installation of the hydroxyl group at the specific 5-position
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Introduction of the aldehyde functionality at the 3-position
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Preventing side reactions during functional group transformations
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Purification to achieve the high purity (≥97%) required for research applications
The synthesis conditions must be carefully controlled, as changes in reaction parameters can significantly affect the outcome and yield of the desired product. For related azaindole compounds, researchers have found that optimizing reaction conditions, including temperature, solvent selection, and catalyst systems, can improve synthetic efficiency .
Biological Activity and Applications
Kinase Inhibition Properties
5-Hydroxy-4-azaindole-3-carbaldehyde is primarily recognized for its potential as a kinase inhibitor. Kinases are enzymes that play critical roles in cellular signal transduction pathways, and their dysregulation is associated with various diseases, including cancer, inflammatory disorders, and neurological conditions.
The specific kinase targets of 5-Hydroxy-4-azaindole-3-carbaldehyde continue to be investigated. The compound's structure, featuring hydrogen bond donors and acceptors in a specific three-dimensional arrangement, allows it to interact with the ATP-binding sites of kinases, potentially inhibiting their activity. This inhibition mechanism is the basis for its exploration in therapeutic applications.
Structure-Activity Relationships
The biological activity of 5-Hydroxy-4-azaindole-3-carbaldehyde is strongly influenced by its structural features. While the search results don't provide specific structure-activity relationship (SAR) data for this exact compound, research on related azaindole compounds indicates that:
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The azaindole core serves as a bioisostere for indole, providing similar biological interactions but often with improved pharmacokinetic properties
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The hydroxyl group at the 5-position likely contributes to hydrogen bonding interactions with target proteins
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The aldehyde group at the 3-position can serve as a reactive site for further modifications or may directly participate in binding interactions with biological targets
Research on related compounds in the azaindole family, such as the 1,4-azaindole derivatives mentioned in the search results, has shown promising activity against specific targets. For example, some azaindole derivatives have demonstrated efficacy against Mycobacterium tuberculosis through inhibition of specific enzymes .
Research Applications
Medicinal Chemistry Applications
5-Hydroxy-4-azaindole-3-carbaldehyde serves as an important building block in medicinal chemistry. Its unique structure and functional groups make it valuable for:
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Development of kinase inhibitors for various therapeutic applications
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Use as a precursor in the synthesis of more complex biologically active molecules
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Structure-based drug design efforts targeting specific enzymes or receptors
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Development of chemical probes for investigating biological pathways
The compound's versatility in organic synthesis highlights its potential as a starting material for developing diverse chemical libraries for drug discovery programs.
Comparative Analysis with Related Compounds
Comparison with Other Azaindole Derivatives
Azaindoles represent an important class of heterocyclic compounds with diverse biological activities. 5-Hydroxy-4-azaindole-3-carbaldehyde is one member of this family, with specific structural features distinguishing it from other azaindole derivatives. The table below compares some key properties of 5-Hydroxy-4-azaindole-3-carbaldehyde with related compounds mentioned in the search results:
This comparison highlights the structural diversity within the azaindole family and how specific modifications can direct research toward different therapeutic applications .
Structure-Function Relationships
The relationship between the structure of 5-Hydroxy-4-azaindole-3-carbaldehyde and its biological functions is an area of active investigation. Research on azaindole derivatives has demonstrated that:
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The position of nitrogen atoms in the azaindole core significantly affects binding to biological targets
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Functionalization at specific positions can enhance selectivity for particular kinase families
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Modifications to improve physicochemical properties (such as solubility and metabolic stability) can be achieved without compromising biological activity
For example, research on 1,4-azaindole derivatives for tuberculosis treatment has shown that modifying the substituents at specific positions can improve characteristics like aqueous solubility and reduce unwanted side effects while maintaining antimicrobial efficacy .
Future Research Directions
Emerging Applications
The future research landscape for 5-Hydroxy-4-azaindole-3-carbaldehyde appears promising, with several potential directions:
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Expanded investigation of specific kinase targets across different disease areas
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Development of derivative libraries with enhanced selectivity profiles
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Exploration of novel synthetic methodologies to improve access to this compound and related structures
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Detailed structural studies to better understand binding interactions with target proteins
As research tools and methodologies advance, the understanding of this compound's biological activity and potential therapeutic applications will likely expand, potentially opening new avenues for drug discovery.
Challenges and Opportunities
Despite its promising characteristics, research on 5-Hydroxy-4-azaindole-3-carbaldehyde faces several challenges:
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Limited published research specifically focused on this compound
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Synthetic complexity that may limit large-scale production
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Need for more comprehensive structure-activity relationship studies
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Competition from other kinase inhibitor scaffolds in development
These challenges also represent opportunities for researchers to make significant contributions to medicinal chemistry through innovative approaches to synthesis, biological evaluation, and therapeutic application development.
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